The studies reviewed provide evidence that isradipine can attenuate some of the positive subjective effects of d-methamphetamine, a psychostimulant with high abuse potential. In a preliminary study, isradipine was administered to healthy volunteers in conjunction with d-methamphetamine. The results showed that high doses of isradipine significantly reduced the positive subjective effects and craving for d-methamphetamine, suggesting its potential as a therapeutic agent for the treatment of d-methamphetamine dependence1.
In a more targeted study involving methamphetamine-dependent subjects, isradipine was tested to determine if it could antagonize the drug's positive subjective and reinforcing effects. The study employed a double-blind, within-subject, cross-over design and found that isradipine, particularly when administered after a placebo, significantly reduced methamphetamine-induced drug liking, elation, and preference. This indicates that isradipine may be effective in reducing the positive reinforcement associated with methamphetamine use, which is critical in addiction treatment2.
Dehydro Isradipine is a synthetic compound belonging to the class of 1,4-dihydropyridines, which are primarily known for their role as calcium channel blockers. This compound is specifically a derivative of Isradipine, which is used in the treatment of hypertension and angina. Dehydro Isradipine exhibits similar pharmacological properties but with modifications that may enhance its efficacy or reduce side effects.
Dehydro Isradipine can be synthesized from Isradipine through various chemical reactions that modify its molecular structure. It has been studied for its potential applications in cardiovascular therapies and other medical fields.
Dehydro Isradipine falls under the category of calcium channel blockers and is classified as a dihydropyridine derivative. Its mechanism of action involves the inhibition of calcium ion influx through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
The synthesis of Dehydro Isradipine typically involves several steps, including:
The molecular structure of Dehydro Isradipine features a dihydropyridine core with specific substitutions that differentiate it from its parent compound, Isradipine. The key components include:
Dehydro Isradipine can undergo various chemical reactions typical for dihydropyridine derivatives:
Dehydro Isradipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells:
Dehydro Isradipine has potential applications in various scientific fields:
Research continues into optimizing its synthesis and evaluating its therapeutic potential in clinical settings .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3